molecular formula C13H22ClN5 B12217245 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12217245
M. Wt: 283.80 g/mol
InChI Key: BNVRMYSNNNFQSI-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes an ethyl group at the 1-position and an isopropyl group at the 4-position of the pyrazole ring.

Preparation Methods

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation at the nitrogen atoms. The reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol .

Industrial production methods for pyrazole derivatives often employ green chemistry approaches, such as microwave-assisted synthesis and heterogeneous catalytic systems. These methods offer advantages in terms of reaction efficiency, reduced reaction times, and lower environmental impact .

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines .

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the compound may yield corresponding pyrazole N-oxides, while reduction can lead to the formation of hydrazine derivatives .

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has been investigated for its potential applications in various scientific research fields. In medicinal chemistry, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. They have also been studied for their potential as anticancer agents and enzyme inhibitors .

In the field of agrochemistry, pyrazole compounds are used as key components in the synthesis of pesticides and herbicides. Their ability to interact with biological targets makes them valuable in the development of new agrochemical products .

Additionally, pyrazole derivatives have applications in materials science, where they are used as building blocks for the synthesis of advanced materials with unique electronic and optical properties .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit various enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play crucial roles in inflammation and signal transduction pathways .

The compound’s ability to bind to these enzymes and modulate their activity is attributed to its unique structural features, which allow for specific interactions with the active sites of the enzymes. This interaction leads to the inhibition of enzyme activity and subsequent modulation of the associated biological processes .

Comparison with Similar Compounds

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine can be compared with other similar pyrazole derivatives, such as 3-aminopyrazoles and 4-aminopyrazoles. These compounds share the pyrazole core structure but differ in the nature and position of substituents on the ring .

One unique aspect of this compound is its combination of ethyl and isopropyl groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives .

Similar compounds include:

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-9-12(7-15-17)6-14-13-11(4)8-18(16-13)10(2)3;/h7-10H,5-6H2,1-4H3,(H,14,16);1H

InChI Key

BNVRMYSNNNFQSI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C=C2C)C(C)C.Cl

Origin of Product

United States

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